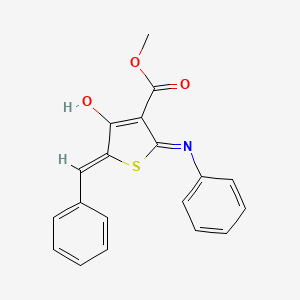
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, also known as HBNP, is a pyrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBNP has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. The compound also activates the caspase pathway, leading to apoptosis in cancer cells. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to activate the AMPK pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and physiological effects:
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has also been found to induce apoptosis in cancer cells and improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to reduce oxidative stress and lipid peroxidation, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are some limitations to using N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, the exact mechanism of action of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. One area of interest is the development of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide analogs with improved solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and its effects on various signaling pathways. Further research is also needed to investigate the potential therapeutic applications of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, studies are needed to investigate the safety and toxicity of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in humans.
Méthodes De Synthèse
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method. The reaction involves the condensation of 2-hydroxybenzaldehyde and 2-naphthyl hydrazine with 1H-pyrazole-5-carbohydrazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed for a few hours, followed by the isolation and purification of the product using column chromatography.
Applications De Recherche Scientifique
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in pre-clinical studies for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20-8-4-3-7-17(20)13-22-25-21(27)19-12-18(23-24-19)16-10-9-14-5-1-2-6-15(14)11-16/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDYZNQBNBYIU-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B6128860.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6128868.png)
![2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B6128873.png)
![3-(4-chlorophenyl)-5-[3-(2-isoxazolidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6128886.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6128893.png)
![2-[2-oxo-2-(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6128908.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6128921.png)
![ethyl (5-bromo-3-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6128929.png)
![ethyl 4-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6128930.png)
